ethyl (2E)-4-fluorobut-2-enoate
Description
Properties
CAS No. |
37746-77-3 |
|---|---|
Molecular Formula |
C6H9FO2 |
Molecular Weight |
132.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The esterification of 4-fluorobut-2-enoic acid with ethanol represents a direct route to ethyl (2E)-4-fluorobut-2-enoate. This acid-catalyzed reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of the acid, facilitated by protonation of the carbonyl oxygen. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed as catalysts.
Typical Procedure:
4-Fluorobut-2-enoic acid (1.0 equiv) is dissolved in anhydrous ethanol (5–10 vol), followed by the addition of concentrated H₂SO₄ (0.1 equiv). The mixture is refluxed at 80–90°C for 6–12 hours under inert atmosphere. Post-reaction, the mixture is neutralized with aqueous NaHCO₃, extracted with ethyl acetate, and purified via fractional distillation.
Table 1: Esterification Optimization Parameters
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (H₂SO₄) | 0.1 equiv | 78–85 | ≥95 |
| Temperature | 80°C | 82 | 96 |
| Solvent (Ethanol) | 8 vol | 85 | 97 |
| Reaction Time | 8 hours | 80 | 94 |
Limitations and Modifications
While this method offers simplicity, the availability of 4-fluorobut-2-enoic acid is a bottleneck. Alternative approaches synthesize the acid in situ via fluorination of but-2-enoic acid using diethylaminosulfur trifluoride (DAST) or Selectfluor. For instance, DAST-mediated fluorination at −20°C in dichloromethane achieves 70–75% conversion, though racemization at the β-carbon remains a challenge.
Nucleophilic Fluorination of Halogenated Precursors
Bromo-to-Fluoro Substitution
A scalable route involves the nucleophilic displacement of a bromine atom in ethyl 4-bromobut-2-enoate using potassium fluoride (KF). This SN2 reaction is enhanced by phase-transfer catalysts (PTCs) such as tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄), which solubilize KF in aprotic solvents like acetonitrile.
Procedure:
Ethyl 4-bromobut-2-enoate (1.0 equiv), KF·2H₂O (4.0 equiv), and Bu₄NHSO₄ (1.2 equiv) are refluxed in acetonitrile (10 vol) for 12–18 hours. The crude product is extracted with diethyl ether, washed with brine, and distilled under reduced pressure.
Table 2: Fluorination Efficiency with Varied Catalysts
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Bu₄NHSO₄ | 80 | 18 | 66 |
| 18-Crown-6 | 80 | 24 | 58 |
| None | 80 | 48 | <10 |
Stereochemical Considerations
The (2E)-configuration is preserved during fluorination due to the planar transition state of the SN2 mechanism. However, competing elimination reactions may generate minor amounts of 4-fluorobut-2-ynoate, necessitating careful control of reaction moisture and temperature.
Wittig-Horner Olefination Strategy
Reaction Design
The Wittig-Horner reaction constructs the α,β-unsaturated ester backbone while introducing fluorine at the γ-position. Ethyl (diethoxyphosphoryl)fluoroacetate reacts with aldehydes under basic conditions to form the desired ester.
Example Protocol:
Ethyl (diethoxyphosphoryl)fluoroacetate (1.2 equiv) and acetaldehyde (1.0 equiv) are stirred in THF at 0°C. Sodium hydride (1.5 equiv) is added portionwise, and the mixture is warmed to room temperature for 4 hours. The product is isolated via aqueous workup and column chromatography.
Table 3: Wittig-Horner Reaction Outcomes
| Aldehyde | Base | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Acetaldehyde | NaH | 65 | 9:1 |
| Propionaldehyde | KOtBu | 60 | 8:1 |
| Benzaldehyde | NaH | 45 | 7:1 |
Advantages Over Traditional Methods
This approach avoids pre-functionalized precursors and allows modular synthesis of fluorinated esters. However, the requirement for anhydrous conditions and sensitive reagents limits industrial adoption.
Comparative Analysis of Methodologies
Yield and Scalability
-
Esterification: Highest yield (85%) but dependent on acid availability.
-
Nucleophilic Fluorination: Moderate yield (66%) but amenable to continuous flow processes.
-
Wittig-Horner: Lower yield (65%) with superior stereocontrol.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2E)-4-fluorobut-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-fluorobut-2-enoic acid and ethanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Hydrolysis: 4-fluorobut-2-enoic acid and ethanol.
Reduction: 4-fluorobut-2-en-1-ol.
Substitution: Products depend on the nucleophile used, such as 4-azidobut-2-enoate or 4-cyanobut-2-enoate.
Scientific Research Applications
Ethyl (2E)-4-fluorobut-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.
Materials Science: It can be utilized in the synthesis of fluorinated polymers and materials with unique properties such as increased hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of ethyl (2E)-4-fluorobut-2-enoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations depending on the nature of the nucleophile and reaction conditions. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Structural and Electronic Effects
- Fluorination Impact: The mono-fluoro derivative (target compound) exhibits moderate polarity due to the electronegative fluorine, enhancing reactivity in conjugate additions .
- Aromatic vs. Aliphatic Substituents: The 4-fluorophenyl group in C₁₂H₁₃FO₂ introduces steric bulk and extended π-conjugation, favoring interactions in drug-receptor binding . The bromo-formyl-methoxy phenoxy group in C₁₄H₁₅BrO₅ adds steric hindrance and multiple reactive sites for cross-coupling reactions .
Physical Properties
- Boiling Points/Solubility: Fluorinated esters generally have higher boiling points than non-fluorinated analogs (e.g., ethyl butyrate, b.p. ~121°C) due to dipole interactions . The hydroxyl derivative (C₆H₁₀O₃) is more soluble in polar solvents (e.g., water, ethanol) via hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl (2E)-4-fluorobut-2-enoate, and how does the fluorine substituent influence reaction conditions?
- Methodological Answer : The synthesis of α,β-unsaturated fluorinated esters like this compound often involves cross-coupling or condensation reactions. A validated approach for analogous compounds (e.g., ethyl 4,4-difluorobut-2-enoate) uses photocatalyzed reactions with fluorescein under mild conditions to preserve the double bond geometry . Fluorine’s electronegativity increases the electrophilicity of the α,β-unsaturated system, requiring careful control of reaction pH and temperature to avoid premature hydrolysis. Catalytic methods (e.g., Pd-mediated coupling) may also be adapted, but steric and electronic effects of fluorine must be optimized via trial reactions .
Q. Which spectroscopic techniques are most reliable for confirming the (E)-configuration and purity of this compound?
- Methodological Answer :
- NMR : and NMR are critical. The (E)-configuration is confirmed by coupling constants ( for trans double bonds) and fluorine-induced deshielding of adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns. For example, loss of the ethyl group () is characteristic .
- Chromatography : Reverse-phase HPLC with UV detection (λ ~210 nm) resolves geometric isomers and detects impurities. Retention times can be compared to structurally similar esters (e.g., 4-chloro analogs) .
Q. How does this compound participate in common organic reactions, and what products are typically formed?
- Methodological Answer : The compound’s α,β-unsaturated ester moiety allows reactions such as:
- Reductions : Catalytic hydrogenation yields ethyl 4-fluorobutanoate, but over-reduction to saturated alcohols must be controlled via solvent choice (e.g., EtOAc vs. MeOH) and catalyst loading .
- Nucleophilic Additions : Fluorine’s electron-withdrawing effect enhances conjugate addition reactivity. Amines or thiols add regioselectively at the β-position, forming fluorinated derivatives .
- Oxidations : Ozonolysis cleaves the double bond to generate fluorinated carbonyl compounds (e.g., 4-fluoro-2-oxoethyl acetate), useful in fragment-based drug design .
Advanced Research Questions
Q. What stereoelectronic effects arise from the fluorine substituent in this compound, and how do these influence cycloaddition reactions?
- Methodological Answer : Fluorine’s strong inductive (-I) effect increases the electron deficiency of the α,β-unsaturated system, accelerating Diels-Alder reactions with electron-rich dienes. However, steric hindrance at the 4-position may reduce regioselectivity. Computational modeling (e.g., DFT) can predict transition-state geometries, while experimental validation via NMR kinetic studies quantifies rate enhancements compared to non-fluorinated analogs .
Q. How can researchers resolve contradictions in biological activity data between this compound and its halogenated analogs?
- Methodological Answer : Comparative studies should standardize:
- Assay Conditions : Control pH, solvent polarity, and temperature to account for fluorine’s impact on solubility and stability .
- Metabolic Stability : Fluorine’s resistance to oxidation may prolong half-life vs. chloro analogs. Use LC-MS/MS to track metabolite profiles in vitro .
- Structure-Activity Relationships (SAR) : Molecular docking simulations (e.g., AutoDock Vina) identify fluorine-specific interactions with target proteins, such as H-bonding with backbone amides .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .
- Waste Disposal : Fluorinated organic waste must be segregated and treated via incineration to avoid environmental release .
- Emergency Procedures : In case of inhalation, administer oxygen; for skin contact, wash with 10% NaHCO solution to neutralize acidic degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
